molecular formula C20H38MnO4 B1617025 Neodecanoic acid, manganese salt CAS No. 27253-32-3

Neodecanoic acid, manganese salt

Cat. No.: B1617025
CAS No.: 27253-32-3
M. Wt: 397.5 g/mol
InChI Key: QPTLZSCCHURYRY-UHFFFAOYSA-L
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Description

Neodecanoic acid, manganese salt (CAS RN: 27253-32-3) is a coordination compound with the molecular formula C₁₀H₂₀O₂·xMn and a molecular weight of 397.5 g/mol . It is classified as a branched carboxylic acid salt, where manganese ions (Mn²⁺ or Mn³⁺) coordinate with neodecanoic acid, a synthetic fatty acid with a highly branched alkyl chain. This compound is primarily used as a drying agent in coatings, inks, and polymer formulations due to its ability to accelerate oxidative crosslinking . Its branched structure enhances solubility in organic solvents and compatibility with alkyd resins, making it preferable over linear-chain analogs .

Properties

CAS No.

27253-32-3

Molecular Formula

C20H38MnO4

Molecular Weight

397.5 g/mol

IUPAC Name

manganese(2+);3,3,5,5-tetramethylhexanoate

InChI

InChI=1S/2C10H20O2.Mn/c2*1-9(2,3)7-10(4,5)6-8(11)12;/h2*6-7H2,1-5H3,(H,11,12);/q;;+2/p-2

InChI Key

QPTLZSCCHURYRY-UHFFFAOYSA-L

SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Mn+2]

Canonical SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Mn+2]

Other CAS No.

27253-32-3

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Neodecanoic Acid Salts
Compound CAS RN Molecular Formula Key Structural Features Primary Applications
Neodecanoic acid, Mn salt 27253-32-3 C₁₀H₂₀O₂·xMn Branched alkyl chain; Mn²⁺/Mn³⁺ coordination Coatings, polymer driers
Neodecanoic acid, Co salt 27253-31-2 C₁₀H₂₀O₂·xCo Branched alkyl chain; Co²⁺ coordination Catalysts, coatings
Neodecanoic acid, Li salt 27253-30-1 C₁₀H₂₀O₂·Li Branched alkyl chain; Li⁺ coordination Lubricant additives
Decanoic acid, Mn salt 81543-09-1 C₁₀H₂₀O₂·Mn Linear alkyl chain; Mn²⁺ coordination Limited industrial use
Manganese gluconate 6485-39-8 2C₆H₁₁O₇·Mn Carbohydrate-derived ligand; Mn²⁺ Biomedical supplements

Key Observations :

  • Branched vs. Linear Chains: Neodecanoic acid salts exhibit superior solubility and thermal stability compared to linear analogs like decanoic acid salts due to reduced crystallinity .
  • Metal Coordination: Mn²⁺ in neodecanoic acid salts provides redox activity for catalytic applications, while Co²⁺ salts are more toxic and restricted in food-contact materials . Lithium salts lack redox utility but enhance lubricity .

Extraction Efficiency in Metallurgy

Neodecanoic acid and its salts are used in solvent extraction to separate transition metals. The pH₅₀ (pH at 50% extraction) values for divalent metals in sulfate media using 0.50 M neodecanoic acid + 0.25 M synergist are as follows :

Table 2: Extraction Selectivity of Neodecanoic Acid-Based Systems
Metal pH₅₀ Extraction Order
Cu²⁺ 3.42 Highest affinity
Ni²⁺ 5.08
Zn²⁺ 5.58
Co²⁺ 5.73
Mn²⁺ 6.62
Ca²⁺ 7.48 Lowest affinity

Key Findings :

  • Neodecanoic acid shows low affinity for Mn²⁺ compared to Cu²⁺ or Ni²⁺, making it unsuitable for manganese recovery but effective for purifying nickel/cobalt solutions .
  • In contrast, D2EHPA (di-2-ethylhexyl phosphoric acid) preferentially extracts Mn²⁺ over Ni²⁺, highlighting ligand-dependent selectivity .

Toxicity and Regulatory Status

Table 3: Toxicological Data for Neodecanoic Acid Salts
Compound TDI (mg/kg bw) Regulatory Notes
Neodecanoic acid, Mn salt 0.01 (as Mn) Limited to 0.05 mg Mn/kg in food contact
Neodecanoic acid, Co salt 0.01 (as Co) Higher toxicity; restricted in EU
Manganese gluconate 0.07 (as Mn) Approved for dietary supplements

Key Insights :

  • Branched salts like neodecanoic acid, Mn salt are classified as harmful if swallowed (H302) , whereas linear salts (e.g., decanoic acid, Mn salt) lack extensive safety data .

Preparation Methods

Reaction of Manganous Oxide with Neodecanoic Acid

  • Process Description:
    Manganous oxide (MnO) is reacted with neodecanoic acid in the presence of an organic solvent and sometimes a catalyst such as formic acid, acetic acid, or propionic acid. The reaction mixture is heated typically between 90°C and 125°C until the manganese oxide is almost completely consumed.

  • Reaction Medium:
    Common solvents include mineral spirits, kerosene, naphtha, and other hydrocarbon solvents with 8 to 20 carbon atoms. These solvents aid in dissolving the reactants and controlling viscosity.

  • Catalysts and Additives:
    Catalysts such as dilute aqueous formic acid solutions accelerate the reaction. Peptizing agents like tripropylene glycol and butyl acid phosphate are added to reduce viscosity, improve filterability, and enhance storage stability.

  • Water Removal:
    After reaction completion, the mixture is heated to remove water formed during the reaction, followed by filtration to remove unreacted solids.

  • Typical Reaction Example:
    A mixture of 0.91 mole manganous oxide, 0.91 mole neodecanoic acid, mineral spirits, and 50% aqueous formic acid is refluxed at about 101°C for 30-45 minutes. After water removal at about 130°C and addition of peptizing agents, the solution is filtered and diluted to achieve a manganese metal concentration of about 10%.

  • Yield and Properties:
    Yields are high, typically above 98%, producing stable solutions with low viscosity and good solubility in linseed oil and fuel oils. Viscosity is measured by Gardner-Holdt scale, often ranging from A to G depending on conditions and additives.

Double Decomposition and Metal-Organic Acid Reaction Processes

  • Double Decomposition:
    This involves mixing solutions of manganese salts of alpha, alpha-disubstituted acids with manganese salts of beta-substituted acids, followed by heating to achieve homogeneity.

  • Metal-Organic Acid Reaction:
    Direct reaction of manganese metal or manganese oxide with neodecanoic acid under controlled temperature and solvent conditions.

  • These methods allow tuning the composition of the manganese salt mixture to optimize physical properties.

Preparation by Dissolution of Preformed Manganese Salts

  • Manganese salts of branched-chain acids can be dissolved in organic solvents to prepare stable manganese salt solutions without further reaction.

Data Table: Typical Preparation Parameters and Outcomes

Parameter Typical Range / Value Notes
Manganous oxide amount 0.9 - 1.0 mole Stoichiometric with acid
Neodecanoic acid amount 0.9 - 1.0 mole Slight excess may be used (>105% neutralization)
Solvent Mineral spirits, kerosene, naphtha Hydrocarbons C8-C20
Catalyst Formic acid (50% aqueous solution) 5-10 g per batch (~0.1 mole)
Reaction temperature 90°C - 125°C Reflux conditions
Reaction time 30 - 45 minutes Until manganous oxide dissolves
Water removal temperature ~130°C To remove water formed
Peptizing agents Tripropylene glycol, butyl acid phosphate 5-25% by weight of dissolved manganese
Manganese metal content ~10% (wt) Target concentration in final solution
Viscosity (Gardner-Holdt) A to G Depends on acid mixture and additives
Yield 98-99.6% High yield, stable product

Research Findings and Notes

  • Mixture of Branched-Chain Acids:
    The manganese salt composition often contains mixed salts from alpha, alpha-disubstituted acids (7-13 carbon atoms) and beta-substituted acids (7-10 carbon atoms), which enhance stability and performance.

  • Peptizing Agents Role:
    Peptizing agents are crucial for reducing viscosity and improving filterability and storage stability. The preferred agents are butyl acid phosphate and tripropylene glycol.

  • Catalytic Activity:
    Manganese neodecanoate salts are also precursors to catalytic species for polymerization and oxidation reactions, where their preparation method influences catalytic behavior.

  • Neutralization Degree:
    In some cases, especially when preparing drying oil compositions, the acid is neutralized beyond stoichiometric amounts (up to 115%) to form basic manganese salts, which affect the alkalinity and drying properties.

  • Solvent Selection: Hydrocarbon solvents are selected based on low toxicity, odor, and economic availability. Mixtures obtained by fractional distillation of petroleum are preferred.

Q & A

Q. How does manganese neodecanoate enhance cobalt recovery in hydrometallurgical solvent extraction processes?

  • Methodology : Evaluate synergistic effects with extractants like LIX 63. Optimize pH (2.5–3.5) and molar ratios to maximize Co²⁺/Mn²⁺ selectivity. Use ICP-MS to quantify metal ion partitioning .
  • Mechanistic Insight : Neodecanoate ligands form stable complexes with Mn²⁺, reducing co-extraction of Co²⁺ and improving phase separation efficiency.

Q. What factors govern the thermal decomposition pathways of manganese neodecanoate under inert vs. oxidative atmospheres?

  • Methodology : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS). Under N₂, decomposition produces CO₂ and MnO residues. In air, Mn₃O₄ or Mn₂O₃ oxides form .
  • Implications : Decomposition kinetics inform its suitability as a precursor for manganese oxide nanomaterials.

Q. How can researchers resolve contradictions in reported catalytic activity of manganese neodecanoate in oxidation reactions?

  • Methodology : Replicate studies under controlled conditions (solvent, temperature, substrate purity). Use XPS to analyze Mn oxidation states post-reaction. Inconsistent activity often stems from variable Mn²⁺/Mn³⁺ ratios or ligand degradation .

Q. What role does ligand branching in neodecanoic acid play in the solubility and reactivity of manganese neodecanoate?

  • Methodology : Compare with linear carboxylate analogs (e.g., manganese decanoate). Branched chains improve solubility in non-polar solvents (e.g., toluene) but reduce coordination flexibility, impacting catalytic cycles .

Q. How can computational modeling predict the coordination geometry of manganese neodecanoate in solution?

  • Methodology : Use density functional theory (DFT) to simulate ligand-Mn²⁺ interactions. Compare predicted geometries with EXAFS data. Results show tetrahedral or octahedral coordination depending on solvent polarity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., ~250°C vs. 300°C) may arise from impurities or differing analytical methods (DSC vs. capillary tubes). Validate via standardized DSC protocols under inert atmospheres .

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